Fupenzic acid

Structural chemistry Pentacyclic triterpenoid Diosphenol scaffold

Fupenzic acid is a diosphenol-type pentacyclic triterpenoid belonging to the ursane family, first isolated and structurally characterized from the fruits of Rubus chingii Hu (Rosaceae). Its core scaffold features a rare 1,12-diene-3-oxo system with 2α,19α-dihydroxy substitution (C30H44O5; MW 484.67 g/mol), which distinguishes it from the more common 12-en-3β-ol ursane triterpenoids such as ursolic acid and pomolic acid.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
CAS No. 119725-20-1
Cat. No. B1180440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFupenzic acid
CAS119725-20-1
SynonymsFupenzic acid
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Fupenzic Acid (CAS 119725-20-1): Structural Identity, Natural Sources, and Procurement Context for a Diosphenol-Type Pentacyclic Triterpenoid


Fupenzic acid is a diosphenol-type pentacyclic triterpenoid belonging to the ursane family, first isolated and structurally characterized from the fruits of Rubus chingii Hu (Rosaceae) [1]. Its core scaffold features a rare 1,12-diene-3-oxo system with 2α,19α-dihydroxy substitution (C30H44O5; MW 484.67 g/mol), which distinguishes it from the more common 12-en-3β-ol ursane triterpenoids such as ursolic acid and pomolic acid [1][2]. The compound has been subsequently isolated from multiple botanical sources including Fragaria ananassa calyx, Crataegus azarolus leaves, Crataegus scabrifolia fruits, and Rosa laevigata roots, indicating broad natural distribution within the Rosaceae family [2][3][4][5]. Commercially available as a reference standard or research-grade natural product (typical purity ≥95% by HPLC), fupenzic acid is primarily procured for pharmacological studies targeting inflammation, melanogenesis, and metabolic disorders [3].

Why Ursane Triterpenoid Substitution Fails for Fupenzic Acid: Structural Determinants of Differential Bioactivity and Physicochemical Behavior


Within the pentacyclic triterpenoid class, fupenzic acid cannot be treated as a generic ursane substitute because its diosphenol-type 1,12-diene-3-oxo scaffold introduces three critical points of functional divergence from the prototypical 12-en-3β-ol architecture shared by ursolic acid, pomolic acid, and euscaphic acid [1]. First, the conjugated dienone chromophore alters the electronic distribution of the A/B ring system, directly affecting NF-κB pathway protein interactions, as demonstrated by molecular docking studies showing specific binding poses distinct from those of 3-hydroxy analogs [2]. Second, the Δ1 double bond in conjugation with the 3-oxo group creates a planar, rigidified A-ring that is absent in saturated 3-hydroxy ursanes, a feature that directly enables the unique heat-induced, nonreversible supramolecular gelation behavior reported exclusively for fupenzic acid among natural triterpenoids [3]. Third, in side-by-side lipid-lowering assays, fupenzic acid exhibits a measurably different activity profile (6.5 ± 5.5% at 200 μmol/L) compared to its closest structural analog, 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid (12.0 ± 4.6%), demonstrating that even the absence of a single Δ1 double bond produces a statistically meaningful change in biological outcome [4]. These orthogonal lines of evidence collectively refute any assumption of functional interchangeability.

Quantitative Differential Evidence for Fupenzic Acid (CAS 119725-20-1) Against Closest Analogs: A Comparator-Driven Procurement Guide


Evidence 1: Diosphenol-Type 1,12-Diene-3-Oxo Architecture vs. Conventional 12-En-3β-Ol Ursane Scaffold

Fupenzic acid is structurally defined as 2α,19α-dihydroxy-3-oxo-ursa-1,12-dien-28-oic acid, incorporating a conjugated dienone system (Δ1,12-dien-3-oxo) across the A and C rings that is absent from all major commercially available ursane triterpenoids including ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid), and euscaphic acid (2α,3α,19α-trihydroxy-urs-12-en-28-oic acid) [1][2]. The dienone motif introduces a UV absorption maximum at approximately 280 nm (characteristic of the α,β-unsaturated ketone), a spectroscopic signature not present in the 12-en-3β-ol series [1]. This structural distinction has been confirmed across multiple independent isolations from Rubus chingii, Fragaria ananassa, and Crataegus spp. [1][2][3].

Structural chemistry Pentacyclic triterpenoid Diosphenol scaffold

Evidence 2: Heat-Induced Nonreversible Supramolecular Gelation — A Property Not Shared by Ursolic, Pomolic, or Euscaphic Acid

Fupenzic acid is the only naturally occurring pentacyclic triterpenoid reported to form a nonreversible heat-induced supramolecular gel. When dissolved in 50% ethanol-water and heated, fupenzic acid spontaneously self-assembles into a stable low-molecular-weight gel (FA-gel) [1]. Critically, this gelation is nonreversible upon cooling, distinguishing it from conventional thermosensitive gels that undergo reversible sol-gel transitions [1]. The FA-gel demonstrated superior injectability and stability. In comparative evaluation, the FA-gel exhibited better anti-tumor activity and higher biosafety than its equivalent free-drug formulation, as assessed in in vivo tumor models [1]. The self-assembly mechanism has been elucidated using microrheology monitoring and molecular dynamics simulations, revealing a unique heat-induced gelation pathway [1]. This property is structurally dependent on the dienone system; no analogous gelation has been reported for ursolic acid, pomolic acid, euscaphic acid, or oleanolic acid under comparable conditions.

Supramolecular gel Drug delivery Triterpenoid self-assembly

Evidence 3: Anti-Inflammatory NO Inhibition Potency (IC50 = 16.7 µM) in LPS-Stimulated Peritoneal Macrophages

In LPS-stimulated murine peritoneal macrophages, fupenzic acid inhibited nitrite accumulation (a surrogate for NOS-2 activity and NO production) in a dose-dependent manner with an IC50 of 16.7 µM [1]. This effect was mechanistically linked to suppression of NF-κB pathway activation, with fupenzic acid impairing IκBα and IκBβ degradation and reducing nuclear translocation of the p65 subunit [1]. Additionally, fupenzic acid downregulated mRNA expression of NOS-2, COX-2, IL-6, TNF-α, and other pro-inflammatory mediators at the transcriptional level [1]. While direct head-to-head IC50 comparisons against ursolic acid or other triterpenoids in the identical assay system are not available from this study, the reported IC50 of 16.7 µM places fupenzic acid in a moderate potency range relative to the broader pentacyclic triterpenoid class, where reported NF-κB inhibitory IC50 values for ursolic acid range from approximately 8 to 69 µM depending on cell type and assay endpoint [1][2]. A separate study reported NF-κB inhibition for fupenzic acid with an IC50 range of 8.15–8.19 μM [2].

Anti-inflammatory NF-κB pathway Nitric oxide inhibition

Evidence 4: Lipid-Lowering Activity — Quantitative Differentiation from Euscaphic Acid and 2α,19α-Dihydroxy-3-Oxo-Urs-12-En-28-Oic Acid in HepG2 Cells

In a direct comparative study, ten triterpenoids isolated from Crataegus scabrifolia fruits were evaluated for lipid-lowering activity using a HepG2 cellular model at a uniform concentration of 200 μmol/L [1]. Fupenzic acid (compound VII) exhibited a lipid-lowering rate of 6.5 ± 5.5%. Its two closest structural analogs tested in the same assay showed higher activity: euscaphic acid (V) achieved 8.9 ± 4.3%, and 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid (VI) achieved 12.0 ± 4.6% [1]. The approximately 2-fold difference between fupenzic acid (VII) and compound VI is structurally attributable solely to the presence (fupenzic acid) versus absence (compound VI) of the Δ1 double bond, as both share the 2α,19α-dihydroxy-3-oxo substitution pattern [1]. Ursolic acid (II) and pomolic acid (III) were also tested but specific individual lipid-lowering rates were not reported in the available data [1]. Molecular docking suggested that acetyl-CoA carboxylase (ACC) may be a target for Crataegus triterpenoids [1].

Lipid-lowering HepG2 Metabolic disorder

Evidence 5: Melanogenesis Inhibition in B16-F10 Cells — Comparable to α-Arbutin Baseline with Class-Wide Activity

In a study isolating six ursane triterpenoids from Fragaria ananassa calyx, fupenzic acid (compound 5) was evaluated alongside pomolic acid (2), 2-oxo-pomolic acid (3), 3-O-acetyl pomolic acid (4), and euscaphic acid (6) for melanogenesis inhibitory activity in B16-F10 mouse melanoma cells [1]. Compared to α-arbutin, a well-established positive control inhibitor, compounds 2–6 (including fupenzic acid) collectively showed a significant decrease in both intracellular melanin content and melanin released into the culture medium [1]. Ursolic acid (1), the simplest ursane scaffold without the 19α-hydroxy or 2-oxo modifications, was notably not included in the active group, suggesting that the 19α-hydroxy substitution (present in compounds 2–6 including fupenzic acid) is a structural determinant of melanogenesis inhibitory activity within this series [1]. Individual IC50 values for each compound were not reported in the available data; therefore this evidence is suitable for class-level positioning rather than quantitative potency ranking within the series.

Melanogenesis inhibition B16-F10 melanoma Skin pigmentation

Evidence-Backed Application Scenarios for Fupenzic Acid (CAS 119725-20-1) in Research and Industrial Procurement


Scenario 1: Supramolecular Drug Delivery and Biomaterials Research Leveraging Unique Heat-Induced Gelation

Fupenzic acid is the only known natural pentacyclic triterpenoid capable of forming a nonreversible heat-induced supramolecular gel, as demonstrated in 50% ethanol-water [1]. The FA-gel exhibited better anti-tumor activity and higher biosafety than the equivalent free-drug formulation in vivo [1]. This scenario is applicable for research groups developing injectable, self-assembled drug delivery depots, tissue engineering scaffolds, or stimuli-responsive biomaterials based on natural product gelators. Procurement rationale: No alternative pentacyclic triterpenoid (including ursolic acid, pomolic acid, or euscaphic acid) has been reported to exhibit this property, making fupenzic acid the sole candidate for gelator-based studies within this compound class [1].

Scenario 2: NF-κB-Targeted Anti-Inflammatory Pharmacology with Validated ADMET Profile

Fupenzic acid has been experimentally validated to suppress NF-κB pathway activation with an NO inhibition IC50 of 16.7 µM in LPS-stimulated peritoneal macrophages, accompanied by downregulation of NOS-2, COX-2, IL-6, and TNF-α at the transcriptional level [2]. The same study provided in silico ADMET profiling demonstrating favorable drug-like properties, including predicted pharmacokinetics and low toxicity [2]. This scenario is appropriate for medicinal chemistry programs seeking a triterpenoid lead compound with both experimentally confirmed anti-inflammatory mechanism and pre-computed developability parameters. Researchers should note that while ursolic acid has more extensive literature coverage, its ADMET profile is less favorable in several parameters, and formal same-assay head-to-head comparisons remain absent [2].

Scenario 3: Melanogenesis Research Requiring 19α-Hydroxy Ursane Scaffold Selectivity

In B16-F10 melanoma cells, fupenzic acid (bearing the 19α-hydroxy group) showed significant melanogenesis inhibition along with other 19α-hydroxylated ursane triterpenoids, while ursolic acid (lacking 19α-OH) was not among the significantly active compounds [3]. This scenario is relevant for cosmetic science, dermatology, and pigmentation biology studies where the structure-activity relationship at the 19α position is of interest. Procurement rationale: Fupenzic acid provides the 19α-hydroxy pharmacophore within a dienone scaffold, distinct from the 19α-hydroxy-12-en-3β-ol scaffold of pomolic acid, enabling comparative SAR studies across different A-ring oxidation states [3].

Scenario 4: Metabolic Disease Research Requiring Negative Control or Comparator for Δ1-Dependent Activity Modulation

The lipid-lowering study in HepG2 cells provided direct evidence that fupenzic acid (VII; 6.5 ± 5.5%) is less active than its Δ1-lacking analog 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid (VI; 12.0 ± 4.6%) at 200 μmol/L [4]. This makes fupenzic acid uniquely valuable as a negative control or structural comparator in metabolic assays investigating the role of the Δ1 double bond in triterpenoid-mediated lipid modulation. Procurement rationale: This is the only published quantitative comparison of fupenzic acid against its closest ring-A analog in a metabolic context, establishing a specific experimental use case that cannot be fulfilled by generic ursolic acid or pomolic acid [4].

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